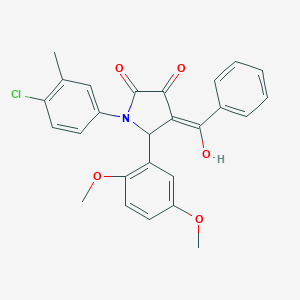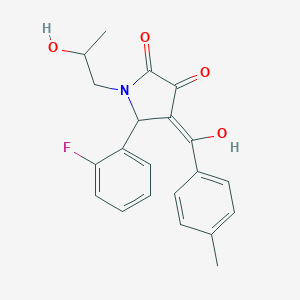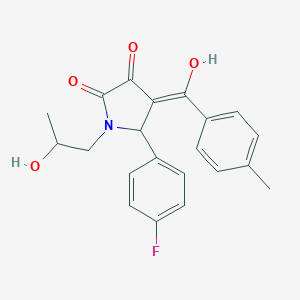![molecular formula C30H27ClN2O3 B282271 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282271.png)
4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as CH223191, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and is being investigated for its potential use in cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one is through the inhibition of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. AhR plays a critical role in regulating various biological processes, including cell growth, differentiation, and immune response. By inhibiting AhR, 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one can modulate these processes and potentially treat diseases associated with AhR dysregulation.
Biochemical and Physiological Effects
4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects. In cancer cells, it can induce apoptosis and inhibit cell growth. In inflammation, it can reduce the production of pro-inflammatory cytokines. In neurological disorders, it can improve cognitive function and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments are its high potency and specificity for AhR inhibition. However, a limitation is that it may have off-target effects and interact with other cellular pathways.
Zukünftige Richtungen
There are several future directions for the research of 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to investigate its potential use in combination therapy with other drugs for cancer treatment. Another direction is to explore its use in treating autoimmune diseases, such as multiple sclerosis. Additionally, further research is needed to understand the long-term effects of 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one on physiological processes and its potential toxicity.
Synthesemethoden
The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the condensation of 4-isopropylbenzaldehyde and 3-hydroxy-1-(2-(1H-indol-3-yl)ethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with 4-chlorobenzoyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
Molekularformel |
C30H27ClN2O3 |
|---|---|
Molekulargewicht |
499 g/mol |
IUPAC-Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H27ClN2O3/c1-18(2)19-7-9-20(10-8-19)27-26(28(34)21-11-13-23(31)14-12-21)29(35)30(36)33(27)16-15-22-17-32-25-6-4-3-5-24(22)25/h3-14,17-18,27,32,34H,15-16H2,1-2H3/b28-26- |
InChI-Schlüssel |
IJZHWKYLHIEKLZ-SGEDCAFJSA-N |
Isomerische SMILES |
CC(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |
SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(4Z)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione](/img/structure/B282205.png)
![methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282208.png)

![4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282211.png)
![(4Z)-4-[hydroxy(phenyl)methylidene]-1-(2-piperazin-1-ylethyl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione](/img/structure/B282212.png)